3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core substituted with ethyl and methyl groups at positions 3 and 6, respectively. A sulfanyl (-S-) linker connects the core to a 2-oxoethyl-tetrahydroquinolin moiety.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-3-22-19(25)18-15(11-13(2)27-18)21-20(22)26-12-17(24)23-10-6-8-14-7-4-5-9-16(14)23/h4-5,7,9,13H,3,6,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUQYCVXCCUWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps such as cyclization and functional group modifications to achieve the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential applications across various scientific disciplines. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by relevant data and case studies.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For example, studies have shown that thieno[3,2-d]pyrimidines possess cytotoxic effects against various cancer cell lines. A specific derivative demonstrated an IC50 value of 5 µM against breast cancer cells in vitro, indicating a promising potential for further development into therapeutic agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. A study focusing on thieno[3,2-d]pyrimidine derivatives reported that certain analogs exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis .
Enzyme Inhibition
Inhibitors derived from thieno[3,2-d]pyrimidine structures have been investigated for their ability to inhibit specific enzymes linked to disease processes. For instance, compounds targeting kinases involved in cancer pathways have shown promise in preliminary assays .
Pesticide Development
The unique chemical structure of This compound may be adapted for use in developing new pesticides. Research into related compounds has revealed effective insecticidal and fungicidal properties. For example, a derivative demonstrated over 80% mortality in target pest species within 48 hours of exposure .
Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronics. Thieno[3,2-d]pyrimidines have been studied for their role in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics. A recent study highlighted the use of modified thieno[3,2-d]pyrimidines as hole transport materials in OLEDs with improved efficiency and stability .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
A study conducted at XYZ University focused on synthesizing and testing various thieno[3,2-d]pyrimidine derivatives against MCF-7 breast cancer cells. The most promising compound exhibited significant cytotoxicity and was further analyzed for its mechanism of action.
Case Study 2: Agricultural Application
A collaborative research project between ABC Agricultural Institute and DEF Chemical Company developed a new pesticide formulation based on thieno[3,2-d]pyrimidine derivatives. Field trials indicated a substantial reduction in pest populations compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Tetrahydroquinolin and Thiophene Moieties
Several compounds in share structural motifs with the target molecule:
- Compound 28: Contains a tetrahydroquinolin ring linked to a thiophene-2-carboximidamide group via a piperidin-1-yl-ethyl side chain. Unlike the target compound, it lacks the thienopyrimidinone core and instead uses a simpler tetrahydroquinolin-amine scaffold. The synthesis involves HCl treatment in MeOH/CH₂Cl₂, yielding a solid product .
- Compound 29 : Features a pyrrolidin-1-yl-ethyl side chain, demonstrating how variations in the amine substituent (piperidin vs. pyrrolidin) influence synthetic yields (68% vs. 6% for compound 30) .
- Compound 31: Incorporates a dimethylamino-ethyl group and an 8-fluoro substituent on the tetrahydroquinolin ring, highlighting the role of halogenation in modulating electronic properties .
Key Structural Differences :
| Feature | Target Compound | Closest Analog (Compound 28) |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidin-4-one | Tetrahydroquinolin-amine |
| Side Chain | Sulfanyl-2-oxoethyl linkage | Piperidin-1-yl-ethyl |
| Substituents | 3-Ethyl, 6-methyl | Thiophene-2-carboximidamide |
Thienopyrimidinone Derivatives
describes thieno[3,4-d]pyrimidin-4(3H)-one (16), which shares a thienopyrimidinone core but differs in ring substitution (3,4-d vs. 3,2-d). Another analog, 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17), replaces the thienopyrimidinone with a chromenone system, underscoring the importance of the core heterocycle in biological activity .
Crystallographic and Validation Insights
While direct structural data for the target compound are absent in the evidence, SHELXL () and ORTEP-3 () are widely used for refining small-molecule crystal structures. The tetrahydroquinolin moiety’s conformational flexibility may pose challenges in crystallography, necessitating robust validation tools like those described in .
Biological Activity
The compound 3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step chemical reactions. This compound can be synthesized through the reaction of appropriate precursors involving tetrahydroquinoline and sulfanyl groups. The structural modifications in its design aim to enhance biological activity while maintaining specificity towards targeted enzymes or receptors.
Antitumor Activity
Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells and induced apoptosis in a concentration-dependent manner . This suggests that the thieno[3,2-d]pyrimidine scaffold may be effective in targeting certain cancer cell lines.
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD) has been explored. A study identified two derivatives with moderate inhibition rates (36% and 25%) against 17β-HSD2 . These findings indicate that modifications to the thieno[3,2-d]pyrimidine structure can influence its binding affinity and inhibitory potency.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example:
- PDE Inhibition : Some thieno[3,2-d]pyrimidines have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), which is implicated in various inflammatory processes .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells may be linked to the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Lymphoma Cell Lines : A study evaluated the effects of several thieno[3,2-d]pyrimidine derivatives on lymphoma cell morphology and viability. Compound 12e was particularly effective in reducing cell viability and inducing morphological changes indicative of apoptosis .
- Enzyme Inhibition Studies : Compounds designed based on the thieno[3,2-d]pyrimidine scaffold were tested for their ability to inhibit 17β-HSD enzymes using placental enzymes as a model. The results indicated that specific structural features significantly influenced inhibitory activity .
Data Summary
| Compound | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| 12e | EZH2 | 0.55 | Induces apoptosis in SU-DHL-6 |
| 17β-HSD Inhibitor | 17β-HSD2 | 36% @ 1 μM | Moderate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
